1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide
Description
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide is a complex organic compound that features both indole and thiazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)indole-3-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-9-8-19-14(15-9)16-13(18)11-7-17(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3,(H,15,16,18) |
InChI Key |
ISLFPLSNEAPDML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The thiazole moiety can be introduced through a cyclization reaction involving a thioamide and a haloketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes an indole moiety and a thiazole ring, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 252.31 g/mol. The presence of both nitrogen and sulfur atoms in the thiazole ring enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry Applications
1. Anticancer Activity
Several studies have indicated that compounds containing thiazole and indole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of thiazole can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival and death .
Case Study:
A study involving the synthesis of thiazole-indole hybrids demonstrated their ability to inhibit growth in various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the micromolar range, indicating potent anticancer activity .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Thiazole derivatives have shown promising results against a spectrum of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 64 µg/mL |
Agricultural Applications
1. Plant Growth Regulators
Thiazole-containing compounds are being explored as plant growth regulators due to their ability to modulate plant hormone levels, promoting growth and resistance to stress conditions.
Case Study:
Research conducted on the application of thiazole derivatives in agricultural settings revealed enhanced growth rates in treated crops compared to controls. The compounds were found to increase chlorophyll content and photosynthetic efficiency under drought conditions .
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiazole-based compounds have led to their investigation in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Performance Metrics of Thiazole-Based OLEDs
| Device Type | Maximum Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| OLED A | 1500 | 30 |
| OLED B | 2000 | 35 |
| OLED C | 1800 | 28 |
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and have significant biological activities.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole have the thiazole ring and are important in biological systems.
Uniqueness
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide is unique due to its combination of indole and thiazole moieties. This dual structure allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research.
Biological Activity
The compound 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide is a member of the indole-thiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 272.33 g/mol. The structure features a methyl group on the indole moiety and a thiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄OS |
| Molecular Weight | 272.33 g/mol |
| IUPAC Name | 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide |
Antibacterial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar thiazole-containing compounds demonstrate activity against various Gram-positive and Gram-negative bacteria. In one study, compounds with thiazole rings exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin .
Key Findings:
- Compounds with structural similarities to 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide showed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae.
- The most resistant strain identified was E. coli, highlighting the need for further optimization in targeting resistant bacteria .
Antifungal Activity
The compound also exhibits antifungal properties. Similar thiazole derivatives have been tested against fungi such as Trichoderma viride and Aspergillus fumigatus, with MIC values indicating potent antifungal activity .
Case Study:
In one experimental setup, a series of thiazole-based compounds were assessed for their antifungal efficacy. The most active compound demonstrated an MIC of 0.004–0.06 mg/mL against T. viride, while A. fumigatus showed resistance with higher MIC values .
The mechanism by which 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide exerts its biological effects likely involves interaction with specific bacterial enzymes or receptors that are crucial for cell wall synthesis or metabolic pathways.
Proposed Mechanisms:
- Inhibition of Cell Wall Synthesis: Similar compounds have been shown to disrupt peptidoglycan synthesis in bacterial cell walls.
- Enzyme Inhibition: Thiazoles may inhibit key metabolic enzymes in pathogens, leading to reduced viability and growth.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by various structural components:
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